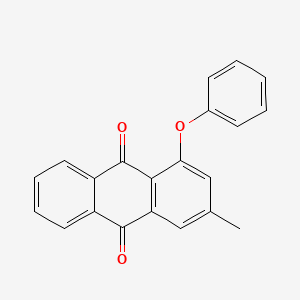
3-Methyl-1-phenoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a phenoxy group at the 1-position and a methyl group at the 3-position on the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Méthodes De Préparation
The synthesis of 3-Methyl-1-phenoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common synthetic route includes the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst to introduce the 9,10-dione functionality.
Industrial production methods for anthracene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
3-Methyl-1-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene or its partially reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The phenoxy and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce hydroanthracenes .
Applications De Recherche Scientifique
3-Methyl-1-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between polycyclic aromatic hydrocarbons and biological macromolecules.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
3-Methyl-1-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence and is used in photophysical studies.
1-Phenoxyanthracene-9,10-dione: Similar to this compound but lacks the methyl group, affecting its reactivity and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
926926-20-7 |
|---|---|
Formule moléculaire |
C21H14O3 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
3-methyl-1-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c1-13-11-17-19(18(12-13)24-14-7-3-2-4-8-14)21(23)16-10-6-5-9-15(16)20(17)22/h2-12H,1H3 |
Clé InChI |
PWTUUHVJFWBTCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
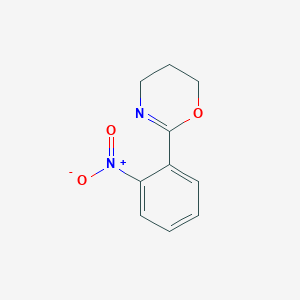


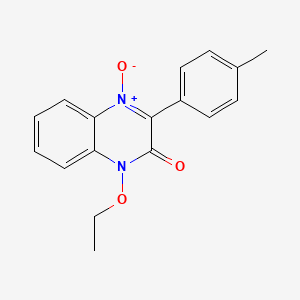
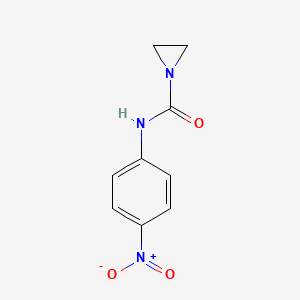
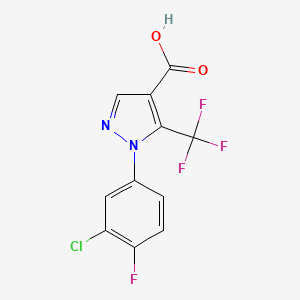
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
